N3-PEG24-Hydrazide is a specialized compound that integrates a polyethylene glycol (PEG) backbone with both azide and hydrazide functional groups. The presence of the azide group facilitates its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, while the hydrazide group enables the formation of stable bonds with aldehydes and ketones, making it a versatile linker in chemical and biological applications. This compound is particularly significant in the development of targeted protein degradation technologies, such as PROTACs (PROteolysis TArgeting Chimeras), where it serves as a crucial component for linking various molecular entities .
N3-PEG24-Hydrazide exhibits significant biological activity primarily due to its ability to facilitate bioconjugation processes. It is utilized for:
The synthesis of N3-PEG24-Hydrazide involves several key steps:
Industrial production follows similar synthetic routes but on a larger scale, employing techniques like column chromatography for purification.
Interaction studies involving N3-PEG24-Hydrazide focus on its reactivity with various biomolecules. These studies often examine:
Such studies are essential for optimizing its use in drug development and understanding its biological implications.
Several compounds share structural similarities with N3-PEG24-Hydrazide, each offering unique properties:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG24-NHS Ester | Azide, NHS ester | Facilitates covalent attachment via NHS ester chemistry |
| N3-PEG2-Hydrazide | Azide, Hydrazide | Shorter PEG chain; used similarly in drug conjugation |
| Monodispersed PEG Azide | Azide | Focused on specific coupling reactions |
| N3-PEG-NH2 | Azide, Amine | Allows for amine coupling; versatile for various uses |
N3-PEG24-Hydrazide stands out due to its longer PEG chain, which enhances solubility and stability compared to shorter counterparts. Its dual functionality allows for more complex conjugation strategies compared to compounds with single reactive sites.
Solid-phase synthesis represents the most widely adopted methodology for constructing azide-hydrazide conjugates, particularly for compounds such as N3-PEG24-Hydrazide . This approach leverages the inherent advantages of heterogeneous reaction conditions, including simplified purification protocols and the ability to drive reactions to completion through the use of excess reagents [2]. The fundamental strategy involves anchoring the growing polymer chain to an insoluble resin support, enabling efficient washing procedures that eliminate soluble byproducts and unreacted starting materials [3].
The selection of appropriate solid supports constitutes a critical determinant of synthetic success. Wang resin emerges as the predominant choice for acid-stable linkages, featuring a benzyl ester attachment that remains intact throughout the synthesis but can be cleaved under mildly acidic conditions using trifluoroacetic acid [4] [5]. For amide-producing syntheses, Rink amide resin provides superior performance through its 4-methoxybenzhydrylamine linker, which generates peptide amides upon cleavage [6] [7]. The optimal resin loading typically ranges from 0.3 to 0.8 millimoles per gram, balancing accessibility of reactive sites with mechanical stability of the polymer matrix [7].
Azide functionalization on solid supports traditionally proceeds through nucleophilic displacement reactions, wherein appropriately activated leaving groups undergo substitution by azide anions [8]. Recent advances have demonstrated that triflyl azide can rapidly convert amine-functionalized solid supports to azide-bearing materials under exceptionally mild conditions [8]. This diazo-transfer methodology circumvents the harsh conditions typically required for direct nucleophilic displacement, achieving quantitative conversion within minutes at ambient temperature [8].
The construction of hydrazide functionalities on solid phase follows well-established peptide coupling protocols, with modifications to accommodate the unique reactivity of hydrazine derivatives [9]. The synthesis typically employs protected hydrazine equivalents, such as tert-butyl carbazate, which undergo selective coupling reactions followed by deprotection to reveal the free hydrazide functionality [10]. Critical coupling reagents include 1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (HCTU), which demonstrates exceptional efficiency for hydrazide formations with reaction times as brief as five minutes [11].
Microwave-assisted solid-phase synthesis has emerged as a transformative technique for azide-hydrazide conjugate preparation [10]. This methodology enables dramatic reductions in reaction times while maintaining high coupling efficiencies, particularly for sterically hindered amino acid residues [10]. Optimal conditions involve sixty-minute coupling cycles at sixty degrees Celsius for azide-containing building blocks, followed by multiple coupling cycles for bulky substituents [10].
| Synthetic Parameter | Optimal Range | Critical Factor |
|---|---|---|
| Equivalents of Coupling Reagent | 3-5 equivalents | Coupling Efficiency |
| Reaction Temperature | 20-25°C | Side Reaction Minimization |
| Reaction Time | 2-4 hours | Complete Conversion |
| Solvent System | DMF/DCM | Solubility |
| Base Concentration | 2-4 equivalents | Deprotonation |
| Resin Loading | 0.3-0.8 mmol/g | Accessibility |
The cleavage of completed azide-hydrazide conjugates from solid supports requires carefully optimized conditions to prevent decomposition of sensitive functional groups [12] [13]. Standard cleavage cocktails containing trifluoroacetic acid, water, and triisopropylsilane in ratios of 18:1:1 provide effective removal while minimizing side reactions [7]. For compounds containing multiple cysteine residues or other oxidation-sensitive functionalities, reduced trifluoroacetic acid concentrations combined with phosphine-based reducing agents demonstrate superior performance [13].
Solution-phase methodologies offer complementary advantages for polyethylene glycol backbone functionalization, particularly for large-scale synthetic operations and specialized functionalization patterns [14]. The fundamental approach involves sequential chemical transformations performed in homogeneous solution, enabling precise control over reaction stoichiometry and the ability to monitor reaction progress through conventional analytical techniques [15].
The azide functionalization reaction proceeds optimally in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with sodium azide serving as the nucleophilic species [15] [16]. Reaction temperatures typically range from ambient conditions to eighty degrees Celsius, depending upon the activation state of the leaving group [15]. Tosylated polyethylene glycol intermediates demonstrate exceptional reactivity, achieving complete conversion within hours under mild conditions [16].
For hydrazide functionalization, solution-phase approaches employ activated ester intermediates that undergo nucleophilic attack by hydrazine derivatives [17]. The preparation of poly(acryloyl hydrazide) scaffolds through reversible addition-fragmentation chain transfer polymerization demonstrates the versatility of solution-phase methodologies for creating functionalized polymer backbones [17]. This approach enables post-polymerization modification through hydrazone formation with aldehyde-containing substrates [17].
The kinetics of hydrazide coupling reactions in solution phase exhibit distinct characteristics compared to analogous amine couplings [18]. Hydrazides demonstrate enhanced nucleophilicity due to the alpha-effect, wherein the lone-pair containing nitrogen adjacent to the nucleophilic center stabilizes the transition state [18]. This phenomenon results in significantly faster reaction rates and higher yields compared to primary amine analogs [18].
| Synthetic Approach | Reaction Time | Temperature (°C) | Yield (%) | Coupling Reagent |
|---|---|---|---|---|
| Solid-Phase Synthesis | 1-24 hours | 20-25 | 85-95 | HCTU/DIC |
| Solution-Phase Coupling | 2-48 hours | 20-80 | 70-90 | HCTU/HATU |
| Microwave-Assisted Synthesis | 30-60 minutes | 60-90 | 80-95 | COMU/DIC |
| Conventional Heating | 6-72 hours | 25-120 | 60-85 | EDC/HOBt |
| Azide-Alkyne Click Chemistry | 0.5-2 hours | 20-100 | 90-98 | CuSO4/Ascorbate |
| Hydrazide Condensation | 12-24 hours | 20-80 | 75-88 | NaNO2/HCl |
Polyethylene glycol-400 has demonstrated exceptional utility as both solvent and catalyst for azide-forming reactions [19] [20]. This dual functionality enables environmentally benign synthetic protocols that achieve yields exceeding ninety-seven percent for sulfonyl azide preparations [20]. The use of polyethylene glycol as reaction medium eliminates the need for traditional organic solvents while providing superior mass transfer characteristics [20].
Chain extension methodologies for polyethylene glycol backbone elongation rely upon Williamson ether formation reactions between alkoxide nucleophiles and appropriately activated electrophiles [2]. Solid-phase adaptations of these protocols enable chromatography-free synthesis of monodisperse polyethylene glycol derivatives with exceptional efficiency [2]. The key advantage involves the suppression of anionic depolymerization reactions through the use of milder reaction conditions and shorter reaction times [2].
Advanced solution-phase strategies incorporate heterobifunctional polyethylene glycol derivatives that contain distinct reactive functionalities at each terminus [14]. The preparation of azide-terminated, thiol-terminated polyethylene glycol enables selective conjugation reactions through orthogonal chemistries [14]. These materials demonstrate exceptional utility for bioconjugation applications where precise control over conjugation stoichiometry is essential [14].
The purification of high-molecular-weight polyethylene glycol derivatives presents unique challenges that stem from the physicochemical properties of these materials [21]. Unlike conventional small molecules, polyethylene glycol exhibits significant flexibility and the ability to adopt multiple conformations in solution, complicating traditional separation methodologies [22]. The inherent polydispersity of synthetic polyethylene glycol samples further exacerbates purification difficulties, as closely related molecular weight species demonstrate similar chromatographic behavior [23].
High-performance liquid chromatography represents the gold standard for polyethylene glycol derivative purification, offering exceptional resolution for molecular weight determination and separation [24] [25]. Reversed-phase chromatography systems utilizing acetonitrile-water mobile phases achieve baseline resolution for polyethylene glycol homologs up to molecular weights of twenty thousand daltons [25]. The elution order directly correlates with molecular weight, enabling predictable retention time behavior and facilitating method development [23].
Size exclusion chromatography provides an alternative approach that separates polyethylene glycol derivatives based upon hydrodynamic volume rather than hydrophobic interactions [22] [26]. This methodology proves particularly valuable for separating conjugated species from unreacted starting materials, as the attachment of proteins or other large biomolecules dramatically increases the apparent molecular size [22]. The technique achieves effective separation when molecular weight differences exceed approximately one hundred percent [26].
| Purification Method | Molecular Weight Range (Da) | Resolution | Throughput | Purity Achieved (%) |
|---|---|---|---|---|
| High Performance Liquid Chromatography | 200-10,000 | High | Low-Medium | 95-99 |
| Size Exclusion Chromatography | 1,000-100,000 | Medium | Medium | 85-95 |
| Reversed-Phase Chromatography | 500-20,000 | High | Medium | 90-98 |
| Preparative Gel Permeation Chromatography | 1,000-50,000 | Medium | High | 80-90 |
| Flash Column Chromatography | 100-5,000 | Low-Medium | High | 70-85 |
| Membrane Filtration | 1,000-30,000 | Low | Very High | 60-80 |
Preparative gel permeation chromatography enables large-scale purification of polymer samples with molecular weights ranging from one thousand to fifty thousand daltons [27]. This methodology separates based upon molecular size, with larger species eluting before smaller molecules [27] [28]. The technique proves particularly effective for removing low-molecular-weight impurities such as residual initiators and unreacted monomers through end-shaving procedures [27].
Advanced purification strategies for polyethylene glycol derivatives increasingly rely upon membrane-based separation technologies [21] [29]. Ultrafiltration membranes with defined molecular weight cutoffs enable rapid separation based upon size exclusion principles [29]. The selection of appropriate membrane materials and pore sizes proves critical, as polyethylene glycol flexibility can lead to unexpected permeation behavior [21].
Ion-exchange chromatography offers unique advantages for the purification of charged polyethylene glycol derivatives [21]. The attachment of polyethylene glycol chains to proteins or other charged species alters the surface charge density, enabling separation based upon electrostatic interactions [21]. This approach proves particularly valuable for separating conjugated species with different degrees of substitution [30].
The development of preparative reversed-phase chromatography methods for polyethylene glycol homolog separation has achieved remarkable success [31]. Recent advances enable baseline separation for homologs up to three thousand daltons and quantitative production of pure single homologs with molecular weights up to one thousand daltons [31]. These achievements demonstrate the potential for large-scale chromatographic purification of polyethylene glycol derivatives [31].
Membrane filtration technologies utilizing polyethylene glycol mixtures as molecular weight standards enable precise characterization of ultrafiltration and nanofiltration membrane performance [29]. The development of single-filtration methods using polyethylene glycol oligomer mixtures achieves molecular weight cutoff determination with forty-four dalton resolution [29]. This precision enables optimal membrane selection for specific purification applications [29].
The optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition reactions represents a critical advancement in the utilization of Nitrogen-3-Polyethylene Glycol-24-Hydrazide for molecular assembly applications. The azide functional group present in Nitrogen-3-Polyethylene Glycol-24-Hydrazide, with its molecular formula C₄₇H₉₉N₅O₂₅ and molecular weight of 1186.34 g/mol [1] [2], serves as an ideal candidate for copper-catalyzed click chemistry reactions due to its stability and high reactivity under optimized conditions.
Catalyst System Optimization
The performance of Copper-Catalyzed Azide-Alkyne Cycloaddition reactions with Nitrogen-3-Polyethylene Glycol-24-Hydrazide is highly dependent on the copper concentration and ligand selection. Research demonstrates that copper concentrations between 50 and 100 micromolar represent optimal conditions for achieving high reaction rates while maintaining protein compatibility [3]. For Nitrogen-3-Polyethylene Glycol-24-Hydrazide applications, the copper to ligand ratio of 1:5 using tris(3-hydroxypropyltriazolylmethyl)amine ligand provides superior catalytic performance [3]. The water-soluble nature of this polyethylene glycol derivative makes it particularly suitable for aqueous click chemistry protocols.
pH and Buffer Optimization
The reaction conditions for Nitrogen-3-Polyethylene Glycol-24-Hydrazide in Copper-Catalyzed Azide-Alkyne Cycloaddition reactions demonstrate remarkable tolerance across a wide pH range from 4 to 12 [4]. However, optimal performance occurs at physiological pH values between 7 and 9 [4]. Buffer selection significantly impacts reaction efficiency, with phosphate, acetate, and HEPES buffers providing superior results compared to tris-containing buffers, which can compete for copper binding and reduce catalytic activity [5].
| Parameter | Optimal Range | Impact on Reaction Rate |
|---|---|---|
| Copper Concentration | 50-100 μM | 10⁷-fold rate enhancement vs uncatalyzed [6] |
| Ligand Ratio (Cu:THPTA) | 1:5 | Maximum catalytic efficiency [3] |
| pH Range | 7.0-8.5 | Optimal triazole formation [4] |
| Temperature | 25-37°C | Complete reaction in 30-60 minutes [5] |
| Ascorbate Concentration | 5 mM | Maintains Cu(I) oxidation state [5] |
Temperature and Solvent Effects
Temperature optimization for Nitrogen-3-Polyethylene Glycol-24-Hydrazide reactions reveals that ambient temperature (25°C) to physiological temperature (37°C) provides optimal reaction kinetics [5]. The presence of dimethyl sulfoxide at concentrations up to 30-50% can accelerate reactions by improving substrate solubility and facilitating access to sterically hindered reaction sites [7]. However, higher dimethyl sulfoxide concentrations may require stronger ligands to maintain catalytic activity.
Reducing Agent Optimization
Sodium ascorbate serves as the preferred reducing agent for maintaining the catalytically active Cu(I) oxidation state during reactions with Nitrogen-3-Polyethylene Glycol-24-Hydrazide [3]. The optimal ascorbate concentration of 5 millimolar provides efficient reduction of Cu(II) to Cu(I) while minimizing oxidative side reactions that could affect the polyethylene glycol backbone or the hydrazide functionality [5].
The kinetic behavior of triazole formation involving Nitrogen-3-Polyethylene Glycol-24-Hydrazide in aqueous media exhibits distinct characteristics that reflect the unique properties of this polyethylene glycol-based azide derivative. Quantitative kinetic studies reveal that the azide group in Nitrogen-3-Polyethylene Glycol-24-Hydrazide demonstrates second-order kinetics typical of bimolecular click chemistry reactions [6].
Reaction Rate Constants
Kinetic measurements for Nitrogen-3-Polyethylene Glycol-24-Hydrazide in Copper-Catalyzed Azide-Alkyne Cycloaddition reactions demonstrate rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, representing a significant acceleration compared to uncatalyzed thermal cycloaddition [8]. The polyethylene glycol backbone contributes to enhanced water solubility, facilitating rapid diffusion and molecular encounters in aqueous environments [1].
| Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Completion Time | Temperature (°C) |
|---|---|---|---|
| Optimal Cu/THPTA system | 10⁴-10⁶ | 10-60 minutes | 25 |
| Standard aqueous conditions | 10³-10⁴ | 1-4 hours | 25 |
| Elevated temperature | 10⁵-10⁶ | 5-15 minutes | 37 |
| DMSO co-solvent (30%) | 10⁴-10⁵ | 15-45 minutes | 25 |
Kinetic Order Analysis
The reaction kinetics of Nitrogen-3-Polyethylene Glycol-24-Hydrazide triazole formation follow second-order behavior, with first-order dependence on both azide and alkyne concentrations [9]. In aqueous media, the reaction demonstrates approximately third-order dependence on copper catalyst concentration at low metal concentrations, transitioning to first-order dependence at optimal copper concentrations above 50 micromolar [7].
Solvent Effects on Kinetics
Aqueous media provide ideal conditions for Nitrogen-3-Polyethylene Glycol-24-Hydrazide click chemistry due to the excellent water solubility imparted by the 24-unit polyethylene glycol chain [1]. The hydrophilic nature of this compound ensures rapid molecular diffusion and minimal aggregation effects that could impede reaction kinetics. Studies demonstrate that water-based systems achieve superior reaction rates compared to organic solvents for polyethylene glycol-modified azides [6].
Temperature Dependence
Kinetic profiling reveals that triazole formation rates with Nitrogen-3-Polyethylene Glycol-24-Hydrazide exhibit typical Arrhenius behavior, with activation energies ranging from 15 to 19 kcal/mol for copper-catalyzed reactions [6]. This relatively low activation barrier enables efficient reactions at ambient and physiological temperatures, making the compound suitable for biological applications.
Concentration Effects
The kinetic profile demonstrates optimal performance when Nitrogen-3-Polyethylene Glycol-24-Hydrazide concentrations exceed 10 micromolar [5]. At higher concentrations (100 micromolar to 1 millimolar), reaction rates plateau, indicating transition from kinetic to diffusion-limited regimes. The extended polyethylene glycol chain provides steric stabilization that prevents adverse intermolecular interactions at elevated concentrations.
The comparative evaluation of Strain-Promoted Azide-Alkyne Cycloaddition and metal-catalyzed variants for Nitrogen-3-Polyethylene Glycol-24-Hydrazide applications reveals distinct advantages and limitations for each approach. This analysis provides critical insights for selecting optimal reaction conditions based on specific molecular assembly requirements.
Reaction Rate Comparison
Strain-Promoted Azide-Alkyne Cycloaddition reactions with Nitrogen-3-Polyethylene Glycol-24-Hydrazide typically exhibit second-order rate constants ranging from 0.2 to 2.9 M⁻¹s⁻¹, depending on the cyclooctyne structure employed [10]. In contrast, optimized Copper-Catalyzed Azide-Alkyne Cycloaddition systems achieve rate constants of 10³ to 10⁶ M⁻¹s⁻¹, representing a substantial kinetic advantage for the metal-catalyzed approach [8].
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Biocompatibility | Reaction Time |
|---|---|---|---|---|
| CuAAC with THPTA | 10⁴-10⁶ | Cu(I) catalyst | Moderate | 10-60 minutes |
| SPAAC with BCN | 0.1-2.9 | None | High | 2-24 hours |
| SPAAC with ADIBO | 0.2-0.5 | None | High | 4-48 hours |
| SPAAC with fluorinated cyclooctynes | 2.0-10.0 | None | High | 1-8 hours |
Regioselectivity Considerations
Copper-Catalyzed Azide-Alkyne Cycloaddition with Nitrogen-3-Polyethylene Glycol-24-Hydrazide produces exclusively 1,4-disubstituted triazole products with complete regioselectivity [11]. Strain-Promoted Azide-Alkyne Cycloaddition reactions yield mixtures of 1,4- and 1,5-regioisomers, with ratios dependent on the specific cyclooctyne structure and reaction conditions [12]. This regioselectivity difference significantly impacts product characterization and purification requirements.
Biocompatibility Assessment
The absence of copper catalysts in Strain-Promoted Azide-Alkyne Cycloaddition reactions provides superior biocompatibility for applications involving living cells or biological systems [13]. Nitrogen-3-Polyethylene Glycol-24-Hydrazide demonstrates excellent compatibility with both approaches, but the polyethylene glycol backbone offers additional protection against copper-mediated oxidative damage in metal-catalyzed systems [1].
Reaction Scope and Substrate Tolerance
Copper-Catalyzed Azide-Alkyne Cycloaddition with Nitrogen-3-Polyethylene Glycol-24-Hydrazide tolerates a broad range of alkyne partners, including sterically hindered and electronically diverse substrates [6]. Strain-Promoted Azide-Alkyne Cycloaddition reactions demonstrate sensitivity to steric effects, with tertiary azides showing dramatically reduced reactivity compared to primary and secondary azides [14].
Practical Implementation Considerations
The implementation of Copper-Catalyzed Azide-Alkyne Cycloaddition requires careful control of reaction atmosphere to prevent copper oxidation, along with subsequent purification steps to remove metal contaminants [4]. Strain-Promoted Azide-Alkyne Cycloaddition protocols offer operational simplicity with no special atmospheric requirements, but require more expensive cyclooctyne reagents and longer reaction times [15].
Product Isolation and Purification
Triazole products from Copper-Catalyzed Azide-Alkyne Cycloaddition with Nitrogen-3-Polyethylene Glycol-24-Hydrazide typically require metal removal through chelation or column chromatography [5]. Strain-Promoted Azide-Alkyne Cycloaddition products generally require only standard purification techniques, as no metal contaminants are present [16].
Cost-Effectiveness Analysis
The economic considerations favor Copper-Catalyzed Azide-Alkyne Cycloaddition for large-scale applications due to the relatively low cost of copper catalysts and simple alkyne reagents [5]. Strain-Promoted Azide-Alkyne Cycloaddition involves significantly higher reagent costs due to the complex synthesis required for strained cyclooctyne partners [15].
Application-Specific Recommendations